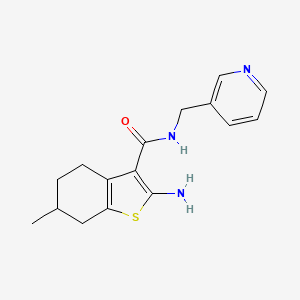
2-amino-6-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H19N3OS and its molecular weight is 301.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-amino-6-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide , with the molecular formula C16H19N3OS and CAS Number 587851-02-3, is a member of a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential antitumor properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound features a benzothiophene core, which is known for its bioactivity. The presence of the pyridine ring and the carboxamide functional group contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N3OS |
| Molecular Weight | 301.40 g/mol |
| CAS Number | 587851-02-3 |
| Hazard Classification | Irritant |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to This compound . For instance, derivatives of thieno[2,3-d]pyrimidine have shown significant cytotoxic effects against various cancer cell lines. The compound's structure suggests it may similarly inhibit tumor cell proliferation.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects of synthesized compounds on breast cancer cell lines (MDA-MB-231), several derivatives exhibited IC50 values indicating potent activity:
| Compound ID | IC50 (μM) | Cell Line |
|---|---|---|
| Compound I | 27.6 | MDA-MB-231 |
| Compound II | 29.3 | MDA-MB-231 |
| Compound III | 43.0 | HCC827 |
These results indicate that structural modifications in related compounds can significantly influence their biological activity.
The proposed mechanisms through which these compounds exert their antitumor effects include:
- Inhibition of Cell Proliferation : Compounds similar to the target compound have been shown to interfere with cell cycle progression.
- Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells.
- DNA Interaction : The binding affinity to DNA, particularly within the minor groove, has been noted in several studies.
Antimicrobial Activity
In addition to antitumor properties, some studies have indicated antimicrobial activities for benzothiophene derivatives. Testing against Gram-positive and Gram-negative bacteria has shown varying degrees of effectiveness.
Antimicrobial Efficacy Table
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
These findings suggest that the compound may have dual therapeutic potential—both as an antitumor agent and as an antimicrobial agent.
Propiedades
IUPAC Name |
2-amino-6-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-10-4-5-12-13(7-10)21-15(17)14(12)16(20)19-9-11-3-2-6-18-8-11/h2-3,6,8,10H,4-5,7,9,17H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZDDVIXBQKXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NCC3=CN=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













